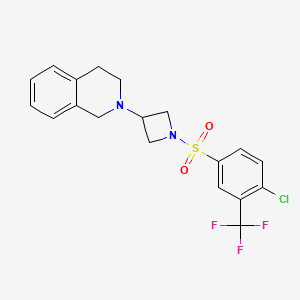

2-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O2S/c20-18-6-5-16(9-17(18)19(21,22)23)28(26,27)25-11-15(12-25)24-8-7-13-3-1-2-4-14(13)10-24/h1-6,9,15H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWFMLLAMJZQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its complex structure includes a tetrahydroisoquinoline moiety and a sulfonamide group, which are known for their diverse pharmacological properties.

- Molecular Formula: C12H11ClF3NO4S

- Molecular Weight: 357.73 g/mol

- CAS Number: 1009684-43-8

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, the sulfonamide group is known to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis. In vitro studies demonstrated that derivatives of tetrahydroisoquinoline possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The presence of the trifluoromethyl group in the phenyl ring enhances the lipophilicity of the compound, which is beneficial for penetrating bacterial membranes. Preliminary studies have shown that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific compound may also share these properties, potentially acting through mechanisms such as disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Tetrahydroisoquinolines are recognized for their neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and apoptosis .

Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their anticancer activity against several cancer cell lines. The results showed that compounds with a sulfonamide group exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of similar sulfonamide-containing compounds. The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .

Summary Table of Biological Activities

Scientific Research Applications

Research indicates that compounds similar to 2-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit various biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Similar compounds have been evaluated for their efficacy against different cancer cell lines, demonstrating significant growth inhibition rates.

- Enzyme Inhibition : Studies have suggested that this compound can interact with specific enzymes and receptors. For example, binding studies indicate its potential to inhibit phenylethanolamine N-methyltransferase, which could be relevant for treating conditions like hypertension.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups. Research on related compounds has revealed insights into their synthesis and modification to enhance biological activity.

Notable Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Cyclopropyl-1-(1-(2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | Contains a cyclopropyl group | Antimicrobial and anticancer properties |

| 1-(4-Chloro-phenyl)-2-(trifluoromethylsulfonyl)azetidine | Lacks tetrahydroisoquinoline structure | Potential enzyme inhibitor |

| 5-Fluoro-N-(4-chlorophenyl)-N-methylisothiourea | Contains isothiourea moiety | Anticancer activity |

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of structurally similar compounds, one derivative exhibited a mean growth inhibition rate of approximately 15% against a panel of human tumor cell lines. This suggests that modifications to the tetrahydroisoquinoline structure can lead to enhanced anticancer efficacy .

Case Study 2: Pharmacokinetic Properties

Another study focused on the pharmacokinetic profile of related compounds indicated favorable absorption and distribution characteristics. These properties are critical for developing effective therapeutic agents that can reach target sites within the body efficiently.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline?

- Methodology:

- Core scaffold formation: Start with 1,2,3,4-tetrahydroisoquinoline derivatives. For example, reduce isoquinoline precursors (e.g., using LiAlH₄ in THF) to generate the tetrahydroisoquinoline backbone .

- Sulfonylation: React the azetidine-3-yl intermediate with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) to install the sulfonyl group .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

- Methodology:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm the tetrahydroisoquinoline backbone, sulfonyl group, and azetidine ring connectivity (e.g., δ ~3.5–4.5 ppm for azetidine protons) .

- Mass spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., Cl and F signatures) .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the azetidine or sulfonyl moiety .

Q. What functional groups dominate the compound’s reactivity?

- Key groups:

- Sulfonamide (-SO₂-N): Prone to nucleophilic substitution or hydrogen bonding in biological systems .

- Azetidine ring: Strain-driven reactivity, including ring-opening under acidic conditions or participation in coordination chemistry .

- Trifluoromethyl group (-CF₃): Electron-withdrawing effects influence electronic properties and metabolic stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step?

- Methodology:

- Reagent stoichiometry: Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete azetidine functionalization .

- Solvent selection: Polar aprotic solvents (e.g., DCM or DMF) enhance reactivity. Add molecular sieves to scavenge water and prevent hydrolysis .

- Temperature control: Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfone overformation) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology:

- Purity validation: Ensure compound purity (>95%) via HPLC or LC-MS to exclude confounding effects from impurities .

- Assay standardization: Replicate assays under identical conditions (e.g., buffer pH, cell lines) to isolate structural vs. experimental variability .

- SAR analysis: Compare activity of analogs (e.g., replacing -CF₃ with -CH₃) to identify critical pharmacophores .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology:

- Docking studies: Use software (e.g., AutoDock Vina) to model binding to receptors (e.g., enzymes or GPCRs). Focus on sulfonamide H-bonding and azetidine conformation .

- MD simulations: Simulate dynamic interactions (e.g., with lipid bilayers) to assess membrane permeability or target residence time .

- QSAR models: Corlate electronic descriptors (e.g., LogP, polar surface area) with observed activity .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Methodology:

- Catalyst optimization: Replace stoichiometric reagents (e.g., AlCl₃) with catalytic systems (e.g., Bi(OTf)₃) to reduce waste .

- Workflow design: Implement flow chemistry for azetidine ring formation to improve heat/mass transfer .

- Purification scalability: Transition from column chromatography to crystallization (e.g., using ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.